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5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile

Catalog No.
S7523574
CAS No.
M.F
C11H11BrFN3O
M. Wt
300.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-...

Product Name

5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile

IUPAC Name

5-bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C11H11BrFN3O

Molecular Weight

300.13 g/mol

InChI

InChI=1S/C11H11BrFN3O/c12-8-1-7(3-14)11(15-4-8)16-5-9(13)2-10(16)6-17/h1,4,9-10,17H,2,5-6H2

InChI Key

VXTJYLMSBLGUBK-UHFFFAOYSA-N

SMILES

C1C(CN(C1CO)C2=C(C=C(C=N2)Br)C#N)F

Canonical SMILES

C1C(CN(C1CO)C2=C(C=C(C=N2)Br)C#N)F
5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile is a pyridine derivative that has gained interest due to its potential applications in various fields. This comprehensive review covers the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile is a synthetic compound with the chemical formula C11H12BrFN2O. It belongs to the class of pyridine derivatives and is widely studied due to its diverse applications in medicinal chemistry, agrochemicals, and materials science.
The physical properties of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile include a melting point of 150-152 °C, a molecular weight of 296.14 g/mol, and a yellow to brownish color appearance. It is soluble in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. The chemical properties of the compound include the presence of the pyridine and nitrile functional groups, which make it a reactive intermediate in multi-step syntheses.
The synthesis of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile involves the reaction of 4-fluoro-2-(hydroxymethyl)pyrrolidine and 5-bromo-3-pyridinecarbonitrile in the presence of a base and a coupling agent. The reaction proceeds under mild reaction conditions and yields the desired compound in good to excellent yields. Characterization of the compound involves various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
The analytical methods used for the detection and quantification of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile include high-performance liquid chromatography, gas chromatography-mass spectrometry, and liquid chromatography-mass spectrometry. These methods enable the accurate and precise determination of the compound in various matrices, including biological fluids, soil, and water.
The biological properties of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile are diverse, and it exhibits potent activity against various biological targets. The compound shows a promising anticancer activity against different cancer cell lines, including colon, breast, and prostate cancers. It also has significant antifungal and antibacterial activity against several microbial strains.
The toxicity and safety of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile in scientific experiments are crucial considerations. The results of acute and sub-chronic toxicity studies showed no significant toxicity or adverse effects on animals at doses below 2000 mg/kg. However, further studies are required to assess the long-term toxicity and safety of the compound.
The applications of 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile in scientific experiments are vast and varied. It is used as a building block in drug discovery programs, agrochemical research, and material science. It is also employed as an intermediate in the synthesis of biologically active compounds and materials.
The current state of research on 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile is progressing rapidly. The compound's potential applications in drug discovery, crop protection, and material science have attracted the attention of researchers worldwide. The current research aims to optimize the synthesis, characterization, and biological activity of the compound.
5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile has potential implications in various fields of research and industry. In drug discovery programs, the compound's pharmacological activity against cancer cells and microbial strains makes it a promising lead candidate for the development of novel drugs. In agrochemical research, it has shown potent activity against pests and diseases, making it a potential biopesticide. In material science, it is utilized as a building block in the synthesis of polymers, resins, and catalysts.
Limitations:
The limitations associated with 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile are still present. The compound's long-term toxicity and environmental impact are not properly understood, which calls for further studies to evaluate its safety. Additionally, the compound's synthesis and characterization methods are still not fully optimized, and novel synthetic routes need to be developed.
The future directions of research on 5-Bromo-2-[4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile are numerous. The optimization of the synthesis and characterization methods is necessary for improving the compound's yield, purity, and quality. Further studies are also needed to evaluate the compound's pharmacokinetics and toxicity in preclinical models. Novel formulations and delivery methods must be developed to enhance the compound's therapeutic efficacy and reduce its toxicity. The compound's potential applications in 3D printing, nanotechnology, and energy storage also require further attention. Finally, the compound's environmental impact and sustainability must be considered to ensure its safe and responsible use in various fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

299.00695 g/mol

Monoisotopic Mass

299.00695 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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